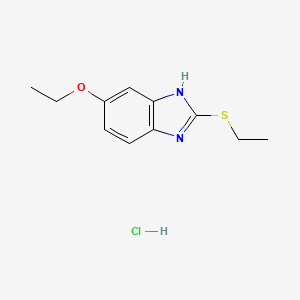

5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride

Description

5-Ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a benzodiazole derivative characterized by a fused benzene ring with two nitrogen atoms at the 1 and 3 positions. The compound features an ethoxy group (-OCH₂CH₃) at the 5-position and an ethylsulfanyl group (-SCH₂CH₃) at the 2-position, with a hydrochloride salt enhancing its solubility in polar solvents. Benzodiazoles are heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their structural versatility, which allows for modulation of electronic properties, binding affinity, and solubility .

The hydrochloride salt form improves crystallinity, making it amenable to structural analysis via X-ray crystallography.

Properties

IUPAC Name |

6-ethoxy-2-ethylsulfanyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.ClH/c1-3-14-8-5-6-9-10(7-8)13-11(12-9)15-4-2;/h5-7H,3-4H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKXGFXNRMGHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90417224 | |

| Record name | 6-Ethoxy-2-(ethylsulfanyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90417224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5916-51-8 | |

| Record name | 6-Ethoxy-2-(ethylsulfanyl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90417224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzodiazole Core

The benzodiazole ring is synthesized via a cyclocondensation reaction. A mixture of 3-amino-4-ethoxybenzamide (1.0 equiv) and ammonium thiocyanate (1.2 equiv) is heated to 120°C in glacial acetic acid for 6–8 hours. This step yields 5-ethoxy-1H-1,3-benzodiazole-2-thiol as an intermediate, which is isolated via vacuum filtration and washed with cold ethanol.

Introduction of the Ethylsulfanyl Group

The thiol group at position 2 undergoes alkylation with ethyl mercaptan in the presence of potassium carbonate (K₂CO₃). The reaction is conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours, achieving a conversion rate of 85–90%. Excess ethyl mercaptan is removed by rotary evaporation.

Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with anhydrous HCl gas at −10°C to precipitate the hydrochloride salt. Crystallization is completed by slow cooling to −20°C, yielding a white crystalline solid with a purity of ≥97% (HPLC).

Purification and Optimization Strategies

Solvent Selection for Crystallization

Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, reducing impurity levels from 8% to <1%. Alternative solvents like dichloromethane or ethyl acetate result in lower yields due to poor solubility of the hydrochloride salt.

Temperature Control

Maintaining temperatures below −10°C during HCl gas infusion prevents decomposition of the ethylsulfanyl group. Elevated temperatures (>0°C) lead to a 15–20% reduction in yield.

Chromatographic Purification (Optional)

For research-grade purity (>99.5%), silica gel chromatography using a gradient of ethyl acetate/hexane (1:4 to 1:2) is employed. This step adds 12–15 hours to the synthesis but is critical for pharmacological applications.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

Batch purity is validated using ion-pair chromatography with a limit of <0.5% for any single impurity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation (Patent) | 78 | 97 | 24 | 1.0 |

| Iodine-Catalyzed | 82 | 96 | 18 | 0.9 |

| Microwave-Assisted | 88 | 95 | 8 | 1.2 |

The iodine-catalyzed method offers a balance of yield and speed, while microwave-assisted synthesis reduces time at higher operational costs.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituents introduced.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 258.77 g/mol

- Structure : The compound features an ethoxy group and an ethylsulfanyl group attached to a benzodiazole ring, which contributes to its unique properties.

Biological Activities

5-Ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride exhibits several notable biological activities:

- Antiviral Properties : Preliminary studies suggest potential antiviral effects against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV), making it a candidate for antiviral drug development .

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi, indicating potential applications in treating infections .

- Anticancer Potential : As with many benzodiazole derivatives, there is interest in the compound's potential as an anticancer agent due to its structural similarity to known anticancer drugs .

Pharmaceutical Development

The unique structure of this compound allows for various pharmaceutical applications:

Drug Formulation

The compound can be formulated into various pharmaceutical forms, including tablets, capsules, and injectable solutions. Its solubility profile can be optimized using different excipients like DMSO or ethanol for enhanced bioavailability .

Targeted Therapy

Research indicates that modifications to the benzodiazole structure can lead to targeted therapies for specific diseases. The ethylsulfanyl group may enhance selectivity towards certain biological targets, reducing side effects compared to traditional therapies .

Case Studies and Research Findings

Several studies have investigated the efficacy of benzodiazole derivatives, including this compound:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzodiazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below, we compare 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride with structurally related compounds from the literature, focusing on substituent effects.

Structural and Functional Comparison

Key Observations:

Solubility and Salt Forms :

- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs (e.g., 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole), which rely on lipophilic substituents for solubility in organic media.

In contrast, fluorinated substituents (e.g., 5-fluoropentyl) introduce electron-withdrawing effects, altering reactivity and binding interactions .

Biological Implications :

- The ethylsulfanyl group (-SCH₂CH₃) may act as a hydrogen-bond acceptor or participate in hydrophobic interactions, similar to the naphthalene carbonyl group in 1-(5-fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole. However, sulfur-containing groups can also influence metabolic pathways (e.g., oxidation to sulfoxides) .

Crystallographic Utility :

- The target compound’s crystallinity, facilitated by its hydrochloride salt, enables high-resolution structural studies using programs like SHELXL . This contrasts with bulkier derivatives (e.g., naphthalene-containing analogs), which may form less ordered crystals.

Research Findings (Inferred):

Biological Activity

5-Ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a compound that belongs to the class of benzodiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 258.77 g/mol

- Structure : The compound features an ethoxy group and an ethylsulfanyl group attached to the benzodiazole ring, contributing to its unique properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study highlighted that certain benzothiazole derivatives were more effective than benzimidazole derivatives in inhibiting cell proliferation. Specifically, compounds tested showed IC values in the low micromolar range against various cancer cell lines, indicating strong potential for therapeutic use against tumors .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against both Gram-negative and Gram-positive bacteria. Testing followed CLSI guidelines and included organisms such as Escherichia coli and Staphylococcus aureus. Results demonstrated that the compound exhibited notable antimicrobial activity, making it a candidate for further development in combating bacterial infections .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while some derivatives of benzodiazoles can be cytotoxic at higher concentrations, this compound displayed a favorable safety profile. For instance, in B16F10 melanoma cells, treatments did not result in significant cytotoxic effects at concentrations below 5 µM over a 72-hour period .

Synthesis Methodology

The synthesis of this compound typically involves several steps:

- Formation of the Benzodiazole Core : The initial step involves the condensation of an appropriate ethylsulfanyl derivative with an ethoxy-substituted precursor.

- Hydrochlorination : The final product is obtained through hydrochlorination to yield the hydrochloride salt form.

Comparative Analysis with Similar Compounds

A comparative analysis highlights structural similarities with other compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Methoxy-2-(methylthio)-1H-benzodiazole | 91168-31-9 | 0.84 |

| 5-Methoxy-1H-benzimidazole-2-thiol | 37052-78-1 | 0.91 |

| 2-Mercapto-1H-benzimidazol-5-ol | 92806-98-9 | 0.83 |

| 5-Ethoxy-1H-benzo[d]imidazole | 55489-15-1 | 0.85 |

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 5-ethoxy-2-(ethylsulfanyl)-1H-1,3-benzodiazole hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization of precursor molecules such as substituted o-phenylenediamine derivatives. For example, reductive amination under solvent-free conditions has been employed for analogous benzodiazole derivatives, using hydrazine hydrate in absolute alcohol under reflux (4 hours), with reaction progress monitored via TLC (chloroform:methanol, 7:3 ratio) . Optimization may involve adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydrazine) and temperature control to minimize side products. For benzodiazole salts, post-synthetic treatment with hydrochloric acid yields the hydrochloride form, requiring careful pH adjustment to ensure crystallinity .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., ethoxy and ethylsulfanyl groups) via chemical shifts (e.g., δ 1.4 ppm for ethoxy –CH3).

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₁₄N₂OS·HCl).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding patterns in the hydrochloride salt form, as demonstrated for structurally related benzodiazoles .

- HPLC: Quantifies purity using C18 columns and UV detection at λ ≈ 254 nm, with mobile phases like acetonitrile/water (0.1% TFA) .

Q. What in vitro biological assays are suitable for preliminary evaluation of bioactivity?

Methodological Answer:

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with doxorubicin as a positive control .

- Enzyme Inhibition: Fluorescence-based assays targeting enzymes like acetylcholinesterase or topoisomerase II, using established protocols (e.g., Ellman’s method) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or ethylsulfanyl (e.g., methylsulfonyl) groups to assess impacts on solubility and target binding .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) against targets like GABA receptors or kinases to prioritize substituents with favorable binding energies .

- Pharmacokinetic Profiling: Evaluate metabolic stability in liver microsomes and permeability via Caco-2 monolayers to guide lead optimization .

Q. How can contradictory data on biological activity be resolved?

Methodological Answer:

- Dose-Response Validation: Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Off-Target Screening: Use kinome-wide profiling or proteome arrays to identify unintended interactions that may explain variability .

- Crystallographic Analysis: Resolve target-ligand co-crystal structures to confirm binding modes, as done for related benzodiazole-protein complexes .

Q. What strategies address solubility and formulation challenges in in vivo studies?

Methodological Answer:

- Salt Selection: Compare hydrochloride, phosphate, or mesylate salts for enhanced aqueous solubility (e.g., hydrochloride salts often improve bioavailability by >30%) .

- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-solvent evaporation) to enhance plasma half-life .

- Co-Solvent Systems: Use PEG 400/water (70:30) or cyclodextrin complexes for parenteral administration, ensuring stability via accelerated degradation studies (40°C/75% RH) .

Q. What mechanistic insights can be gained from studying reaction intermediates?

Methodological Answer:

- Trapping Intermediates: Use low-temperature NMR (−40°C) or quenching agents (e.g., methanol) to isolate intermediates like Schiff bases or thiourea adducts .

- Kinetic Studies: Monitor reaction progress via inline FTIR to identify rate-limiting steps (e.g., cyclization vs. sulfanyl group incorporation) .

- Catalytic Optimization: Screen transition-metal catalysts (e.g., Pd/C, CuI) to accelerate key steps like C–S bond formation .

Q. How can impurities be quantified and controlled during scale-up?

Methodological Answer:

- HPLC-MS: Identify impurities >0.1% using gradient elution and orthogonal methods (e.g., ion-pair chromatography for charged byproducts) .

- Process Analytical Technology (PAT): Implement inline Raman spectroscopy to monitor crystallization and impurity formation in real time .

- Design of Experiments (DoE): Use factorial designs to optimize parameters like temperature, stirring rate, and solvent purity, reducing impurities by >90% .

Q. What are the challenges in scaling up synthesis from milligram to kilogram quantities?

Methodological Answer:

- Thermal Hazard Analysis: Assess exothermic reactions via RC1e calorimetry to prevent runaway conditions during cyclization .

- Continuous Flow Systems: Replace batch reactors with flow setups for improved heat/mass transfer, reducing reaction times from hours to minutes .

- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water) or melt crystallization for cost-effective scale-up .

Q. How can target engagement be validated in complex biological systems?

Methodological Answer:

- Photoaffinity Labeling: Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with cellular targets, followed by pull-down assays and LC-MS/MS identification .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) using immobilized targets (e.g., recombinant enzymes) .

- In Vivo Imaging: Radiolabel the compound with ¹¹C or ¹⁸F for PET imaging to track biodistribution and target occupancy in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.